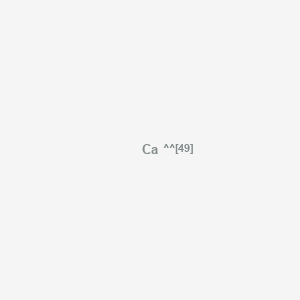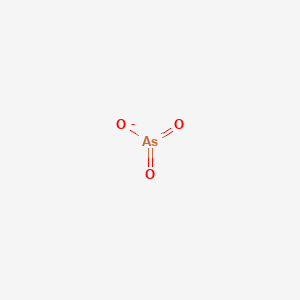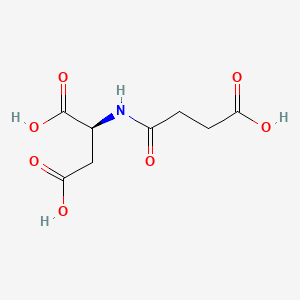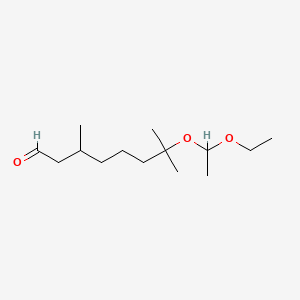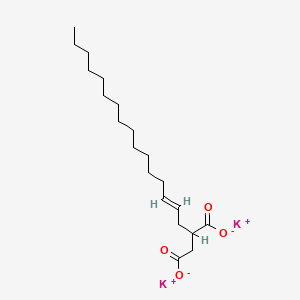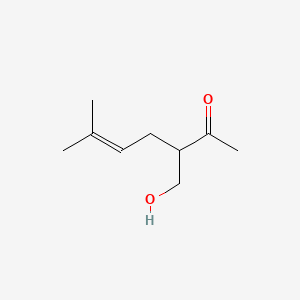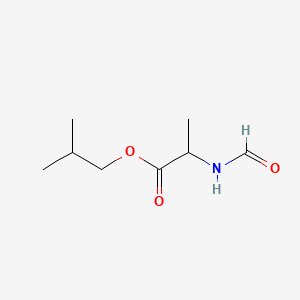
5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one is a chemical compound known for its sweet, maple, and caramel-like odor. It is an important flavor compound used in the food industry to impart a pleasant aroma and taste to various products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one can be synthesized starting from diethyl oxalate through the Grignard reaction and condensation. The intermediate, ethyl 2-oxobutanoate, is condensed with propanal. The self-condensation predominates when a weaker base, such as potassium carbonate, is used. the yield of the desired product increases with the increasing basicity of the bases used. The self-condensation can be suppressed completely in the presence of a stronger base, such as lithium diisopropylamide or potassium tert-butoxide, resulting in about 90% separated yield in the presence of 3 equivalents of potassium tert-butoxide .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, ensuring the compound meets food-grade standards .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents used.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one has several scientific research applications:
Chemistry: It is used as a model compound in studies of flavor chemistry and synthetic organic chemistry.
Biology: The compound is studied for its potential biological activities and interactions with various biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a flavoring agent in pharmaceuticals.
Industry: It is widely used in the food industry as a flavoring agent, enhancing the taste and aroma of various food products
Mécanisme D'action
The mechanism by which 5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one exerts its effects involves its interaction with olfactory receptors, leading to the perception of its characteristic sweet, maple, and caramel-like odor. The molecular targets include specific olfactory receptors in the nasal cavity, which are activated upon binding with the compound, triggering a signal transduction pathway that results in the perception of its aroma .
Comparaison Avec Des Composés Similaires
5-Methyl-2-furfural: Known for its almond-like odor.
2-Acetyl-1-pyrroline: Known for its popcorn-like aroma.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its strawberry-like aroma.
Uniqueness: 5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one is unique due to its distinct sweet, maple, and caramel-like odor, which sets it apart from other similar compounds. Its specific structure and functional groups contribute to its unique olfactory properties, making it a valuable flavor compound in the food industry .
Propriétés
Numéro CAS |
93859-20-2 |
|---|---|
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
5-ethyl-3-hydroxy-4-methyl-3H-furan-2-one |
InChI |
InChI=1S/C7H10O3/c1-3-5-4(2)6(8)7(9)10-5/h6,8H,3H2,1-2H3 |
Clé InChI |
ZZWOFATXVNKRIR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(C(=O)O1)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-](/img/structure/B12654273.png)

